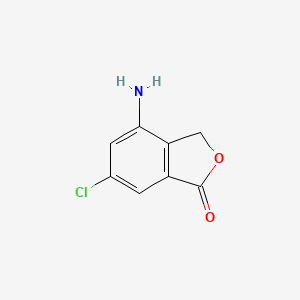

4-Amino-6-chloroisobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

1207455-27-3 |

|---|---|

Molecular Formula |

C8H6ClNO2 |

Molecular Weight |

183.59 g/mol |

IUPAC Name |

4-amino-6-chloro-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C8H6ClNO2/c9-4-1-5-6(7(10)2-4)3-12-8(5)11/h1-2H,3,10H2 |

InChI Key |

DONYHVCNOCJLGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2N)Cl)C(=O)O1 |

Origin of Product |

United States |

Nomenclature and Definitive Structural Characterization

Systematic IUPAC Naming and Positional Isomerism Considerations for Substituted Isobenzofuran-1(3H)-ones

The systematic name for the compound, 4-Amino-6-chloroisobenzofuran-1(3H)-one, is derived according to the nomenclature rules set by the International Union of Pure and Applied Chemistry (IUPAC). The core of the molecule is an isobenzofuran-1(3H)-one structure. This name indicates a bicyclic system composed of a benzene (B151609) ring fused to a furanone ring. The "(3H)" specifies the location of a saturated carbon at position 3, and the "-one" denotes the presence of a ketone group, which in this lactone structure is a carbonyl at position 1.

The numbering of the isobenzofuranone ring system begins at the oxygen atom of the furanone ring (position 2), proceeds to the adjacent methylene (B1212753) carbon (position 3), and then around the fused benzene ring from the bridgehead carbon (3a) to position 7a. The substituents on the benzene ring are assigned the lowest possible locants. Consequently, the amino group (-NH₂) is located at position 4, and the chloro group (-Cl) is at position 6.

Positional isomers are compounds that share the same molecular formula and the same parent structure but differ in the location of their substituents. wikipedia.orglibretexts.org For this compound, several positional isomers exist, depending on the arrangement of the amino and chloro groups on the benzene ring. Examples of such isomers include 7-Amino-6-chloroisobenzofuran-1(3H)-one and 5-Amino-6-chloroisobenzofuran-1(3H)-one, among others. Differentiating between these isomers is critical and is definitively achieved through advanced spectroscopic analysis. nih.gov

Advanced Spectroscopic Methods for Structural Elucidation

The precise structure of this compound, including the specific positions of its substituents, is confirmed using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The amino group (-NH₂) protons typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The two protons of the methylene group (-CH₂-) at the 3-position are chemically equivalent and are expected to produce a sharp singlet. The two aromatic protons are in different chemical environments and will appear as distinct signals in the aromatic region of the spectrum. Due to their positions relative to the electron-donating amino group and the electron-withdrawing chloro and carbonyl groups, their chemical shifts can be predicted. wisc.edu The proton at position 5 would likely be a doublet, and the proton at position 7 would also be a doublet, with coupling constants typical for meta-coupling, although these may appear as singlets if the coupling is not resolved.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | 7.0 - 7.3 | Doublet (d) or Singlet (s) | 1H |

| H-7 | 7.4 - 7.6 | Doublet (d) or Singlet (s) | 1H |

| -CH₂- (Position 3) | 5.2 - 5.5 | Singlet (s) | 2H |

| -NH₂ (Position 4) | 4.5 - 5.5 | Broad Singlet (br s) | 2H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct carbon signals are anticipated. The carbonyl carbon of the lactone group is characteristically found far downfield. nih.gov The aromatic carbons show a range of chemical shifts influenced by the attached substituents. The carbon atoms bonded to the amino and chloro groups (C-4 and C-6) and the oxygen atom (C-7a) will have their resonances shifted accordingly. The methylene carbon at position 3 will appear in the aliphatic region of the spectrum. wiley-vch.despectrabase.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C=O (Position 1) | 168 - 172 |

| C-3 | 65 - 70 |

| C-3a | 125 - 130 |

| C-4 | 145 - 150 |

| C-5 | 115 - 120 |

| C-6 | 130 - 135 |

| C-7 | 120 - 125 |

| C-7a | 150 - 155 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this molecule, COSY would primarily show correlations between the aromatic protons if any spin-spin coupling exists between them.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. pressbooks.publibretexts.org This technique would definitively link the proton signals for H-5, H-7, and the -CH₂- group to their corresponding carbon signals (C-5, C-7, and C-3).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. sdsu.eduresearchgate.net This is particularly powerful for establishing the connectivity across the molecule. For instance, correlations would be expected from the methylene protons at position 3 to the carbonyl carbon (C-1) and the aromatic carbons C-3a and C-4. Similarly, correlations from the aromatic proton H-5 to carbons C-3a, C-4, C-6, and C-7 would confirm the substituent pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can help to confirm the spatial arrangement of the substituents on the aromatic ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands corresponding to specific functional groups. nih.gov For this compound, the FT-IR spectrum would exhibit characteristic bands confirming the presence of its key functional groups. researchgate.netnih.gov

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium, Doublet |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 | Medium |

| Lactone Carbonyl (C=O) | C=O Stretch | 1740 - 1780 | Strong |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium |

| Furanone Ring | C-O Stretch | 1000 - 1300 | Strong |

| Chloroalkane (-Cl) | C-Cl Stretch | 600 - 800 | Strong to Medium |

The strong absorption band for the carbonyl group of the lactone is one of the most prominent features. nih.gov The presence of a doublet in the N-H stretching region is characteristic of a primary amine. researchgate.net The exact positions of these bands provide a spectroscopic fingerprint for the molecule. instanano.com

Compound Names Mentioned

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry is a cornerstone technique for the unambiguous determination of a molecule's elemental composition by providing a highly accurate mass-to-charge ratio. For this compound, with a predicted molecular formula of C₈H₆ClNO₂, the expected exact mass can be calculated.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Predicted Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 184.0160 |

Note: These values are calculated based on the most abundant isotopes of each element.

The presence of chlorine would be readily identifiable in the mass spectrum by its characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio, separated by two mass units. This isotopic signature provides a definitive marker for the presence of a single chlorine atom in the molecule.

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within its aromatic and heterocyclic ring system, which constitutes the primary chromophore. The isobenzofuranone core, substituted with an amino group and a chlorine atom, will exhibit characteristic absorption bands.

The amino group, acting as a strong auxochrome, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted isobenzofuranone core. This is due to the extension of the conjugated π-system through the lone pair of electrons on the nitrogen atom. The chlorine atom, while also an auxochrome, will have a less pronounced effect on the absorption wavelengths.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 280 - 320 |

Note: The exact positions of the absorption maxima are solvent-dependent.

Analysis of the UV-Vis spectrum would provide valuable insights into the electronic structure of the molecule and could be used to study the effects of solvent polarity on the electronic transitions.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

The isobenzofuranone ring system is expected to be essentially planar. Key structural parameters that would be elucidated include:

The planarity of the fused bicyclic system.

The C-N and C-Cl bond lengths, providing insight into the electronic effects of the substituents on the aromatic ring.

The geometry around the lactone carbonyl group.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which would govern the crystal packing.

Table 3: Anticipated Crystallographic Parameters for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

The comprehensive data from an X-ray crystal structure analysis would be invaluable for understanding the molecule's steric and electronic properties and would serve as a benchmark for computational modeling studies.

Chemical Reactivity and Transformation Mechanisms

Transformations of the Lactone Moiety

The isobenzofuranone core contains a lactone, which is a cyclic ester. Its reactivity is characteristic of esters, though modified by the constraints of the ring system.

The lactone ring of 4-Amino-6-chloroisobenzofuran-1(3H)-one can undergo a reversible ring-opening reaction, typically through hydrolysis, to form the corresponding 2-(hydroxymethyl)-3-amino-5-chlorobenzoic acid. This reaction is an equilibrium process, influenced by the pH of the medium. wikipedia.orgresearchgate.net

Alkaline Hydrolysis : Under basic conditions (e.g., aqueous sodium hydroxide), the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the lactone. wikipedia.org This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate and primary alcohol. The equilibrium generally lies towards the ring-opened product in the presence of a base. researchgate.nethw.ac.uk

Acid-Catalyzed Hydrolysis : In an acidic medium, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. acs.org Following proton transfer, the ring opens to give the carboxylic acid and alcohol functionalities. The equilibrium position in acidic or neutral conditions is generally less favorable for the ring-opened form compared to that of acyclic esters, as the intramolecular nature of the lactone means that hydrolysis results in a single product, leading to a less favorable entropy change. wikipedia.orgacs.org

The stability of the lactone ring is significant, with γ-lactones (5-membered rings) like the one in this molecule being particularly stable due to minimal ring strain. wikipedia.org The electronic effects of the amino and chloro substituents on the aromatic ring can also influence the electrophilicity of the carbonyl carbon and thus affect the rate and equilibrium of the hydrolysis reaction.

Table 1: Factors Influencing Lactone Ring Equilibrium

| Factor | Effect on Equilibrium | Rationale |

|---|---|---|

| High pH (Basic) | Shifts toward ring-opened form (carboxylate) | Nucleophilic attack by OH⁻ is favored; formation of stable carboxylate. |

| Low pH (Acidic) | Shifts toward ring-closed form (lactone) | Equilibrium is reversible; intramolecular cyclization is entropically less disfavored than intermolecular esterification. wikipedia.org |

| Neutral pH | Strongly favors ring-closed form | Spontaneous cyclization of the corresponding 4-hydroxy acid is common for γ-lactones. wikipedia.org |

| Solvent | Polar protic solvents can facilitate hydrolysis | Solvents like water can participate in the hydrolysis reaction. |

The carbonyl group within the lactone moiety is susceptible to reduction, while its oxidation is generally not a feasible reaction pathway as it is already part of a carboxylic acid derivative functional group.

Reductions: The lactone can be reduced to the corresponding diol, 4-amino-6-chloro-1,3-dihydroisobenzofuran, or further to 2-amino-6-chloro-1,3-bis(hydroxymethyl)benzene, depending on the reducing agent and reaction conditions.

Hydride Reagents : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for reducing lactones to diols. wikipedia.orgacs.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to ring opening and subsequent reduction of the resulting aldehyde/carboxylate intermediate.

Selective Reductions : Milder reagents such as sodium borohydride (NaBH₄) are typically not reactive enough to reduce lactones or esters. acs.org This selectivity allows for the reduction of other functional groups in a molecule while leaving the lactone intact. Diisobutylaluminum hydride (DIBAL-H) is often used for the partial reduction of lactones to lactols (hemiacetals) at low temperatures. chemrxiv.org

The presence of the amino group requires consideration, as its acidic proton could react with highly basic hydride reagents. The chloro substituent is generally unreactive towards these reducing agents under standard conditions.

Table 2: Reactivity of Lactone Carbonyl with Reducing Agents

| Reagent | Product(s) | Selectivity Considerations |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diol (ring-opened and fully reduced) | Non-selective; will also reduce other carbonyls. acs.org |

| Sodium Borohydride (NaBH₄) | No reaction | Selective for aldehydes and ketones. acs.org |

| Diisobutylaluminum Hydride (DIBAL-H) | Lactol (cyclic hemiacetal) | Reaction is temperature-dependent; allows for controlled partial reduction. chemrxiv.org |

| Borane (BH₃) | Diol | Can reduce carboxylic acids and lactones. acs.org |

Oxidations: The carbonyl carbon of the lactone is at the same oxidation state as a carboxylic acid and is therefore resistant to further oxidation under typical conditions. Oxidative reactions targeting this compound would likely affect the amino group or the aromatic ring before affecting the lactone carbonyl.

Aromatic Ring Reactivity and Electronic Effects of Substituents

The reactivity of the benzene (B151609) ring portion of the molecule towards electrophilic or nucleophilic substitution is heavily influenced by the electronic properties of the three substituents: the lactone ring, the amino group, and the chloro group.

The amino group (-NH₂) is a powerful activating group and is ortho, para-directing due to its strong +R (resonance) effect, which donates electron density to the aromatic ring. lumenlearning.comwikipedia.org The chloro group (-Cl) is a deactivating group due to its -I (inductive) effect, but it is also ortho, para-directing because of its +R effect (donation of a lone pair). libretexts.org The lactone moiety, specifically the connection via the aromatic carbon to the carbonyl group, acts as an electron-withdrawing group (-R effect), deactivating the ring.

Directed ortho metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. chem-station.comorganic-chemistry.org

For this compound, several groups could potentially act as a DMG:

Amino Group (-NH₂) : A primary amine is generally not a good DMG because the acidic N-H protons are deprotonated first. It would need to be converted into a more suitable DMG, such as a pivalamide (-NHCOtBu) or a tertiary amine, which are excellent DMGs. wikipedia.org

Lactone Moiety : The ether oxygen of the lactone ring could potentially act as a weak Lewis basic site to direct metallation.

Chloro Group (-Cl) : Halogens are not typically considered strong DMGs.

The most viable strategy for applying DoM to this molecule would involve the protection/modification of the amino group to create a potent DMG. For example, conversion to an amide would strongly direct lithiation to the C5 position. This would create a versatile aryllithium intermediate that could react with a wide range of electrophiles to introduce new substituents with high regiocontrol. baranlab.org

Table 3: Potential Directed Ortho Metallation Scenarios

| Directing Group (Original or Modified) | Predicted Site of Lithiation | Rationale |

|---|---|---|

| -NH₂ (unmodified) | N-deprotonation, not C-H | The N-H proton is far more acidic than the aromatic C-H protons. |

| -NH-P (P=protecting group, e.g., CONR₂) | C5 | Amide groups are powerful DMGs, directing lithiation to the adjacent available ortho position. wikipedia.orgbaranlab.org |

| Lactone Oxygen | C7 | The ether oxygen could act as a Lewis base, directing metallation ortho to it. This effect is generally weaker than that of an amide. |

Mechanistic Investigations and Reaction Intermediates

Understanding the precise reaction pathways of this compound requires detailed mechanistic studies, which can involve kinetic experiments, isotopic labeling, and computational modeling. rsc.orgsmu.edu

While many reactions of this compound will follow standard mechanisms for lactones and substituted benzenes, more complex pathways can be envisaged, particularly in nucleophilic aromatic substitution.

An ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a possibility for certain transformations of heterocyclic systems. wikipedia.org This mechanism is distinct from standard SₙAr pathways and involves the nucleophile adding to the ring, inducing the opening of the heterocyclic ring, followed by a subsequent ring closure to form the final product, often with the expulsion of a different leaving group or rearrangement of ring atoms. wikipedia.org

For this compound, an ANRORC-type mechanism could be relevant under conditions of nucleophilic substitution where a potent nucleophile (e.g., an amide ion, NH₂⁻) is used. A hypothetical ANRORC pathway could involve:

Addition : The nucleophile attacks an electrophilic carbon on the aromatic ring, for instance, the carbon bearing the chloro group (C6).

Ring Opening : The resulting anionic sigma complex could induce the cleavage of the lactone ring, perhaps by intramolecular attack of the newly formed anionic center on the carbonyl group, generating a ring-opened intermediate.

Ring Closure : The intermediate could then undergo recyclization. Depending on the reaction pathway and intermediates, this could lead to the original ring system with a new substituent or a rearranged heterocyclic core.

While there is no direct evidence in the provided search results for an ANRORC mechanism operating on isobenzofuranones, it remains a plausible, albeit speculative, pathway under specific nucleophilic conditions, analogous to its observation in other nitrogen and oxygen-containing heterocycles. wikipedia.orgrsc.org More common mechanisms, such as nucleophilic acyl substitution at the carbonyl carbon or electrophilic substitution on the activated aromatic ring, are expected to dominate the reactivity profile of this molecule.

Characterization of Transient Intermediates

The direct characterization of transient intermediates in the reactions of this compound has not been extensively reported. However, based on the general reactivity of isobenzofuranones, several plausible short-lived species can be postulated to form during its transformations.

Reactions involving the lactone moiety, particularly under basic conditions, likely proceed through an initial ring-opening to form a carboxylate and a benzylic alcohol. This intermediate, while not transient in the strictest sense, is a key precursor to further reactions. Under acidic conditions, protonation of the carbonyl oxygen can lead to an oxonium ion, activating the carbonyl group for nucleophilic attack.

In reactions involving the aromatic ring, such as electrophilic aromatic substitution, the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, is expected. The stability of this intermediate is influenced by the existing substituents. The amino group at the 4-position, being a strong activating group, will stabilize the arenium ion through resonance, directing incoming electrophiles to the ortho and para positions. Conversely, the chloro group at the 6-position is a deactivating group, which would destabilize the arenium ion.

Table 1: Plausible Transient Intermediates in Reactions of this compound

| Reaction Type | Plausible Intermediate | Method of Generation | Potential Characterization Techniques |

| Base-catalyzed hydrolysis | Ring-opened carboxylate/alkoxide | Addition of a strong base (e.g., NaOH) | Indirectly by product analysis (e.g., NMR, Mass Spectrometry) |

| Acid-catalyzed esterification | Protonated carbonyl (oxonium ion) | Presence of a strong acid (e.g., H2SO4) | Difficult to observe directly; inferred from kinetic studies |

| Electrophilic Aromatic Substitution | Arenium ion (sigma complex) | Reaction with an electrophile (e.g., Br2, HNO3) | Low-temperature NMR spectroscopy in superacid media for related compounds |

It is important to note that the direct spectroscopic observation of these intermediates for this compound is not documented in the available literature. Their existence and role in reaction mechanisms are inferred from established principles of organic chemistry.

Catalytic Cycles and Role of Reaction Conditions

The reactivity of this compound can be significantly influenced by the presence of catalysts and the specific reaction conditions employed. Catalytic cycles in reactions involving this compound are likely to revolve around the activation of the lactone ring or the aromatic system.

Acid Catalysis: In the presence of a Brønsted or Lewis acid, the carbonyl oxygen of the lactone can be protonated or coordinated to the Lewis acid. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A general catalytic cycle for an acid-catalyzed reaction, such as transesterification with an alcohol (R'OH), can be proposed:

Activation: Protonation of the carbonyl oxygen by an acid catalyst (H-A).

Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol to the ring oxygen.

Ring Opening: The C-O bond of the lactone cleaves, opening the ring.

Deprotonation: The catalyst is regenerated by deprotonation of the newly formed ester.

Reaction conditions such as temperature and solvent polarity will play a crucial role. Higher temperatures can favor ring-opening reactions, while the choice of a non-polar solvent might suppress side reactions.

Base Catalysis: Base-catalyzed reactions typically involve the deprotonation of a nucleophile, increasing its reactivity towards the lactone. For instance, in a base-catalyzed hydrolysis, a hydroxide ion directly attacks the carbonyl carbon. The reaction conditions, such as the concentration of the base, can dictate the rate of reaction.

Table 2: Influence of Reaction Conditions on the Reactivity of the Isobenzofuranone Core

| Reaction Condition | Effect on this compound | Example Reaction |

| pH | In acidic conditions, the amino group can be protonated, reducing its activating effect on the aromatic ring. The lactone is activated towards nucleophiles. In basic conditions, the lactone is susceptible to hydrolysis. | Acid-catalyzed esterification; Base-catalyzed hydrolysis. |

| Temperature | Higher temperatures can provide the activation energy for ring-opening or substitution reactions. | Thermal rearrangement or condensation reactions. |

| Catalyst | Lewis or Brønsted acids can activate the carbonyl group. Transition metal catalysts could be used for cross-coupling reactions involving the chloro-substituent. | Friedel-Crafts acylation; Suzuki or Heck coupling. |

| Solvent | The polarity of the solvent can influence the solubility of reactants and the stability of charged intermediates. | Solvation of intermediates in electrophilic aromatic substitution. |

The amino and chloro substituents on the aromatic ring also significantly impact the catalytic cycles. The amino group's electron-donating nature enhances the nucleophilicity of the aromatic ring, facilitating electrophilic substitution. The chloro group, being electron-withdrawing, has the opposite effect. In transition metal-catalyzed cross-coupling reactions, the chloro-substituent can serve as a leaving group. The choice of catalyst and ligands would be critical to achieve selective transformation at this position.

Computational and Theoretical Studies of 4 Amino 6 Chloroisobenzofuran 1 3h One

Spectroscopic Parameter Prediction via Computational Methods

Theoretical NMR Chemical Shift Calculations

Further research is required to be undertaken by the scientific community to computationally characterize 4-Amino-6-chloroisobenzofuran-1(3H)-one and to make such findings publicly accessible.

Predicted Vibrational Frequencies

No data available in the searched literature.

Reaction Pathway Modeling and Mechanistic Insights

No data available in the searched literature.

No data available in the searched literature.

No data available in the searched literature.

Applications in Chemical Synthesis and Molecular Scaffold Design

Role as a Synthetic Intermediate for Complex Molecules

There is no available information detailing the use of 4-Amino-6-chloroisobenzofuran-1(3H)-one as a synthetic intermediate for the construction of complex molecules.

Incorporation into Novel Heterocyclic Systems

No published research describes the incorporation of the this compound scaffold into novel heterocyclic systems.

Design of Chemical Libraries based on the Isobenzofuranone Core

Information regarding the use of this compound in the design and synthesis of chemical libraries is not present in the available scientific literature.

Structure-Reactivity and Structure-Property Relationship Studies in Designed Analogues

There are no specific structure-reactivity or structure-property relationship studies focusing on the chemical transformations of this compound.

Q & A

Q. What protocols are recommended for pharmacological testing in antiviral or anticancer research?

- Methodological Answer :

- In vitro : Dose-response assays (0.1–100 µM) in cancer cell lines (e.g., MCF-7, A549) with MTT or resazurin-based viability readouts.

- Antiviral : Plaque reduction assays (e.g., influenza A/H1N1) quantify viral load via RT-qPCR.

- Mechanistic Studies : Western blotting for apoptosis markers (caspase-3, PARP) or viral replication proteins (e.g., NS1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.